3,3'-Diethyloxacarbocyanine iodide
Overview
Description
3,3’-Diethyloxacarbocyanine iodide: is a cyanine-based dye known for its applications in photosensitization of mitochondria and endoplasmic reticulum in both animal and plant cells . This compound is also utilized as a microviscosity probe for micelles and microemulsions . It is characterized by its purple to purplish-red color and has a molecular weight of 460.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diethyloxacarbocyanine iodide typically involves the condensation of 3-ethyl-2-methylbenzoxazolium iodide with 3-ethyl-2-benzoxazolylideneacetaldehyde under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 3,3’-Diethyloxacarbocyanine iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Diethyloxacarbocyanine iodide primarily undergoes substitution reactions due to the presence of reactive sites on the benzoxazolium ring. It can also participate in photochemical reactions, given its role as a photosensitizer .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols under mild conditions.
Photochemical Reactions: These are typically carried out under light irradiation in the presence of a suitable photosensitizer.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine-substituted benzoxazolium derivative .
Scientific Research Applications
Chemistry: 3,3’-Diethyloxacarbocyanine iodide is used as a fluorescent dye in various chemical assays. It is particularly useful in studying the microviscosity of micelles and microemulsions .
Biology: In biological research, this compound is employed to stain mitochondria and endoplasmic reticulum, aiding in the visualization of these organelles under a fluorescence microscope . It is also used in flow cytometry for cell viability assays .
Industry: In industrial applications, 3,3’-Diethyloxacarbocyanine iodide is used in the manufacturing of fluorescent probes and dyes for various analytical purposes .
Mechanism of Action
The mechanism of action of 3,3’-Diethyloxacarbocyanine iodide involves its ability to intercalate into lipid bilayers and bind to specific cellular components such as mitochondria and endoplasmic reticulum . Upon binding, the compound exhibits fluorescence, which can be detected using fluorescence microscopy. This property makes it a valuable tool for imaging and studying cellular structures .
Comparison with Similar Compounds
- 3,3’-Diethylthiacarbocyanine iodide
- 3,3’-Dipropylthiacarbocyanine iodide
- 3,3’-Diethylthiatricarbocyanine iodide
- 3,3’-Diethylthiadicarbocyanine iodide
- 3,3’-Dipropylthiadicarbocyanine iodide
- 3,3’-Dihexyloxacarbocyanine iodide
- 1,1’-Diethyl-4,4’-carbocyanine iodide
- 3,3’-Diethylthiacyanine iodide
- 1,1’-Diethyl-2,2’-carbocyanine iodide
- 1,1’-Diethyl-2,2’-cyanine iodide
Uniqueness: 3,3’-Diethyloxacarbocyanine iodide is unique due to its specific structure that allows it to be used as a microviscosity probe and its ability to stain mitochondria and endoplasmic reticulum with high selectivity . Its fluorescence properties make it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZZUEJIOKEFFZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37069-75-3 (Parent) | |
Record name | 3,3'-Diethyloxacarbocyanine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30883601 | |
Record name | Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905-96-4 | |
Record name | 3,3′-Diethyloxacarbocyanine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Diethyloxacarbocyanine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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